REACTION_CXSMILES
|
CC1[N:3]([C:8]2[N:13]=[CH:12][C:11]([CH:14]([OH:17])[CH2:15][CH3:16])=[CH:10][CH:9]=2)C(C)=CC=1.Cl.NO.[CH2:21](O)[CH3:22]>O>[NH2:3][C:8]1[CH:9]=[CH:10][C:11]([CH:14]([O:17][CH2:21][CH3:22])[CH2:15][CH3:16])=[CH:12][N:13]=1 |f:1.2|
|
Name
|
1-[6-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]propan-1-ol
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
CC=1N(C(=CC1)C)C1=CC=C(C=N1)C(CC)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 24 hours at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the reaction medium is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography on a column of 100 g of silica
|
Type
|
WASH
|
Details
|
eluting with 400 mL of dichloromethane
|
Type
|
ADDITION
|
Details
|
with 300 mL of ethyl acetate and then with a 95/5 mixture of dichloromethane and methanol
|
Type
|
ADDITION
|
Details
|
The fractions containing the expected product
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1)C(CC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.186 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |